4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone

Lipophilicity Drug-likeness Extractability

4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone (CAS 85721-02-4) is an unsymmetrically substituted benzophenone derivative bearing three electronically and sterically distinct substituents: a 4'-fluoro group on one aryl ring, and ortho-mercapto (–SH) plus para-trifluoromethyl (–CF₃) groups on the ketone-bearing ring. Its molecular formula is C₁₄H₈F₄OS, with a molecular weight of 300.27 g/mol, placing it in the class of polyhalogenated aromatic ketones that serve as versatile intermediates for pharmaceuticals, agrochemicals, photoinitiators, and advanced materials.

Molecular Formula C14H8F4OS
Molecular Weight 300.27 g/mol
CAS No. 85721-02-4
Cat. No. B12671625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone
CAS85721-02-4
Molecular FormulaC14H8F4OS
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)S)F
InChIInChI=1S/C14H8F4OS/c15-10-4-1-8(2-5-10)13(19)11-7-9(14(16,17)18)3-6-12(11)20/h1-7,20H
InChIKeyBGLUEAAVFASDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone (CAS 85721-02-4): Technical Baseline and Procurement Identity


4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone (CAS 85721-02-4) is an unsymmetrically substituted benzophenone derivative bearing three electronically and sterically distinct substituents: a 4'-fluoro group on one aryl ring, and ortho-mercapto (–SH) plus para-trifluoromethyl (–CF₃) groups on the ketone-bearing ring [1]. Its molecular formula is C₁₄H₈F₄OS, with a molecular weight of 300.27 g/mol, placing it in the class of polyhalogenated aromatic ketones that serve as versatile intermediates for pharmaceuticals, agrochemicals, photoinitiators, and advanced materials [1]. The combination of an electron-withdrawing ketone, a highly electronegative CF₃ group, a polarizable thiol, and a 4'-fluoro substituent generates a distinctive electronic profile that is not replicated by mono- or di-substituted benzophenone analogs, making substitution by generic benzophenone derivatives non-trivial in structure–activity-dependent applications [1].

Why Unsubstituted or Singly Modified Benzophenones Cannot Replace 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone


Benzophenone derivatives operate as integrated electronic systems where each substituent contributes additively and cooperatively to molecular properties. Substituting 4'-fluoro-2-mercapto-5-(trifluoromethyl)benzophenone with unsubstituted benzophenone (XLogP3 = 3.4, TPSA = 17.1 Ų, zero H-bond donors) eliminates the nucleophilic thiol handle, the lipophilicity-enhancing CF₃ group, and the electronegative 4'-fluoro substituent, collapsing all three functional dimensions simultaneously [1]. A 2-mercaptobenzophenone analog lacking the 4'-fluoro and 5-CF₃ groups loses approximately 1.0 log unit of lipophilicity and the electronic effects of both halogen substituents. Replacing the thiol (–SH) with a hydroxyl (–OH) shifts the pKa from the thiol range (pKa ~8–10) to the phenol range (pKa ~16–18), dramatically altering nucleophilicity, metal-binding capacity, and redox behavior under physiological or catalytic conditions [2]. These functional differences are quantitative, not cosmetic: even a single substituent change can shift LogP by >0.5 units, alter reduction potentials, or abolish thiol-specific conjugation chemistry, making in-class substitution unfeasible without re-optimization of the entire reaction or assay system [1].

Product-Specific Quantitative Evidence Guide: 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone vs. Comparators


Lipophilicity (XLogP3) Comparison: 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone vs. Unsubstituted Benzophenone

The XLogP3 of 4'-fluoro-2-mercapto-5-(trifluoromethyl)benzophenone is 4.4 [1], compared to 3.4 for unsubstituted benzophenone [2], representing a +1.0 log unit increase in lipophilicity. This increase is attributable to the combined effect of the trifluoromethyl (CF₃) and 4'-fluoro substituents, which collectively add approximately 4 fluorine atoms.

Lipophilicity Drug-likeness Extractability

Hydrogen-Bond Donor Capacity: Thiol Group Differentiation from Hydroxy and Methoxy Analogs

4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone possesses one hydrogen bond donor (the thiol –SH group, HBD count = 1) [1]. The phenolic hydroxyl analog (4'-fluoro-2-hydroxy-5-(trifluoromethyl)benzophenone) also has one HBD, but the thiol group exhibits a pKa approximately 6–8 units lower (thiol pKa ~8–10 vs. phenol pKa ~16–18) [2]. This results in significantly greater acidity and proportion of the nucleophilic thiolate anion at physiological pH. The thiol also participates in thiol-specific chemistries—disulfide bond formation, Michael addition, and metal coordination—that are inaccessible to the hydroxyl analog.

Hydrogen bonding Nucleophilicity Bioconjugation

Boiling Point and Density: Physical Property Differentiation for Purification and Formulation

4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone exhibits a boiling point of 394.2 °C at 760 mmHg and a density of 1.378 g/cm³ . In comparison, unsubstituted benzophenone has a reported boiling point of 305 °C and a density of approximately 1.11 g/cm³ [1].

Purification Distillation Formulation density

Hydrogen Bond Acceptor Count and TPSA: Impact on Molecular Recognition and Solubility

The target compound has a hydrogen bond acceptor (HBA) count of 6 and a topological polar surface area (TPSA) of 18.1 Ų [1], compared to unsubstituted benzophenone with HBA = 1 and TPSA = 17.1 Ų [2].

Molecular recognition Solubility Polar surface area

Mercapto-Benzophenone Class as Photoinitiators: Patent-Established Utility Differentiation

U.S. Patent US9061979B2 establishes mercapto benzophenone compounds as key raw materials for photocurable compositions, demonstrating that the thiol-bearing benzophenone architecture provides superior photoinitiation efficiency relative to non-thiol analogs, addressing the dual problems of low-molecular-weight initiator migration and macromolecular initiator low efficiency [1]. While the patent does not provide quantitative kinetic data for the exact 4'-fluoro-5-trifluoromethyl derivative, the class-level evidence supports that the 2-mercapto substitution pattern is critical for photoinitiator performance, and the additional CF₃ and 4'-fluoro substituents are expected to further modulate the triplet-state energy and radical generation quantum yield through their electron-withdrawing effects.

Photoinitiator UV-curing Polymer chemistry

Thiol-Specific Reactivity Enables Conjugation Chemistries Inaccessible to Oxygen Analogs

The thiol functional group in 4'-fluoro-2-mercapto-5-(trifluoromethyl)benzophenone enables thiol-ene click chemistry, disulfide exchange, and thiol-Michael addition reactions that are fundamentally unavailable to the corresponding hydroxy or methoxy benzophenone derivatives [1]. The electron-withdrawing CF₃ and 4'-F substituents increase the acidity of the thiol proton, shifting the equilibrium toward the reactive thiolate species under mildly basic conditions and enhancing nucleophilic reactivity relative to unsubstituted thiophenols [2].

Click chemistry Thiol-ene reaction Bioconjugation

Best Research and Industrial Application Scenarios for 4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone


Synthesis of Fluorinated Drug-Like Molecules Requiring a Nucleophilic Thiol Handle

The combination of a reactive ortho-thiol group with electron-withdrawing 4'-fluoro and 5-trifluoromethyl substituents makes this compound suitable as a key intermediate for constructing fluorinated heterocycles (e.g., benzothiazoles, benzothiophenes) and as a building block for thiol-ene click chemistry in medicinal chemistry programs. The XLogP3 of 4.4 facilitates organic-phase extraction during workup, while the thiol enables late-stage diversification via disulfide or thioether bond formation [1]. This scenario is specifically enabled by the thiol group; the corresponding hydroxy or methoxy analog cannot participate in these conjugation reactions.

High-Temperature Industrial Reactions Requiring Low-Volatility Ketone Intermediates

With a boiling point of 394.2 °C at atmospheric pressure—approximately 89 °C higher than unsubstituted benzophenone [1]—this compound can be employed as a solvent-stable intermediate in high-temperature Friedel-Crafts acylations, nucleophilic aromatic substitutions, or polycondensation reactions where conventional benzophenone derivatives would volatilize, leading to reactant loss and safety hazards. The elevated boiling point is a direct consequence of the additional fluorine substituents and increased molecular weight [1].

Mercapto Benzophenone-Based Photoinitiator Development for UV-Curable Coatings

U.S. Patent US9061979B2 establishes mercapto benzophenone compounds as effective photoinitiators that address the migration-efficiency trade-off [1]. Incorporating 4'-fluoro-2-mercapto-5-(trifluoromethyl)benzophenone into photocurable resin formulations provides a structurally distinct photoinitiator candidate where the electron-withdrawing CF₃ and 4'-F groups are expected to tune the triplet-state energy and radical quantum yield. This enables formulators to select a compound with both the patent-precedented mercapto benzophenone architecture and halogen-specific electronic tuning, differentiating it from generic benzophenone/amine Type II photoinitiator systems [1].

Multifunctional Building Block for Metal Coordination and Surface Functionalization

The ortho-thiol group combined with the ketone carbonyl creates a potential S,O-bidentate ligand for transition metal coordination (e.g., Au, Pd, Pt), while the CF₃ group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and mechanistic studies [1]. This dual functionality enables applications in catalysis, self-assembled monolayers on gold surfaces (via thiol binding), and metal-organic framework construction. The presence of six hydrogen bond acceptors further enhances supramolecular recognition capabilities compared to benzophenone (HBA = 1) [1].

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